Iristectorigenin A

Descripción

Identification within the Flavonoid Class of Plant Metabolites

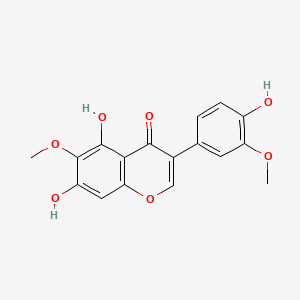

Iristectorigenin A is classified as a flavonoid, specifically an isoflavonoid (B1168493) ontosight.ainih.govbiosynth.commedchemexpress.comfrontiersin.orgmdpi.com. Flavonoids are polyphenolic compounds synthesized by plants, characterized by a basic C15 skeleton comprising two phenyl rings (A and B) and a heterocyclic ring (C) researchgate.net. Isoflavonoids are a subclass of flavonoids where the B ring is attached to the C ring at the 3-position, rather than the more common 2-position found in flavones and flavonols nih.gov. The chemical structure of this compound is characterized as 4H-1-benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy- ontosight.ainih.gov. This structure, with its specific hydroxylation and methoxylation patterns, contributes to its physical and chemical properties ontosight.ai. This compound has been identified in various plant species, notably within the Iridaceae family, including Iris domestica (Belamcanda chinensis), Iris tectorum, Eriocaulon cinereum, Iris spuria, and Iris germanica nih.govbiosynth.commedchemexpress.commdpi.comresearchgate.netnih.govchemfaces.comgenome.jpmdpi.commdpi.com.

Historical Context of Research on this compound and Related Isoflavonoids

Research into this compound is linked to the long history of studying plants from the Iris genus, which have been used in traditional medicine in various cultures nih.govmdpi.com. Phytochemical investigations of Iris species have led to the isolation and identification of numerous bioactive compounds, including a range of isoflavonoids mdpi.comnih.govmdpi.com. Early research likely focused on isolating and characterizing the chemical constituents responsible for the observed medicinal properties of these plants. Studies on related isoflavonoids such as tectorigenin (B1682738) and irigenin (B162202), also found in Iris species, have provided foundational knowledge for the investigation of this compound mdpi.comnih.govresearchgate.net. The identification and structural elucidation of this compound contributed to the growing understanding of the diverse array of isoflavonoids present in nature and their potential biological significance nuph.edu.ua.

Significance of this compound as a Natural Product in Modern Research

This compound holds significance in modern research as a natural product with potential biological activities nih.govbiosynth.comresearchgate.netresearchgate.net. Natural products continue to be a crucial source for the discovery of new lead compounds in drug development nih.gov. The interest in this compound stems from its presence in traditionally used medicinal plants and the broader recognition of flavonoids as compounds with health-promoting potential researchgate.netnih.govmdpi.com. Modern research employs advanced analytical techniques to isolate, identify, and quantify this compound in plant extracts mdpi.comnih.gov. Furthermore, its structural characteristics as an isoflavonoid make it a subject of interest for studying structure-activity relationships within this class of compounds ontosight.ai. Its investigation contributes to the broader field of natural product chemistry and its intersection with pharmacology and biochemistry ontosight.aibiosynth.com.

Overview of Reported Biological Activities and Potential Pharmacological Applications

Academic research has explored several biological activities of this compound, suggesting potential pharmacological applications. Reported activities include antioxidant, anti-inflammatory, and potential anticancer properties ontosight.aibiosynth.comresearchgate.netnih.govmdpi.com.

Antioxidant Activity: this compound has been shown to exhibit antioxidant activity, which involves the ability to scavenge free radicals and potentially protect against oxidative stress ontosight.aibiosynth.commedchemexpress.comresearchgate.netchemfaces.commdpi.com. This activity is often associated with the phenolic hydroxyl groups present in its structure ontosight.ai.

Anti-inflammatory Activity: Studies indicate that this compound possesses anti-inflammatory properties ontosight.aibiosynth.comresearchgate.netnih.govchemfaces.commdpi.comjscimedcentral.com. Research suggests it may modulate inflammatory pathways biosynth.comresearchgate.netjscimedcentral.com. For instance, some findings point towards its potential to affect signaling pathways such as NF-κB and MAPK (p38/JNK) jscimedcentral.comnih.gov. One study in an ovalbumin-induced asthmatic mouse model provided evidence that this compound could ameliorate airway inflammation and mucus hypersecretion nih.gov.

Potential Anticancer Activity: Some research suggests potential anticancer or cytotoxic effects of this compound ontosight.aibiosynth.comresearchgate.netnih.govmdpi.com. Flavonoids, including isoflavonoids, have been investigated for their ability to inhibit the growth of cancer cells or induce apoptosis in certain cell lines ontosight.aibiosynth.com.

Hepatoprotective Activity: this compound has also been reported to show hepatoprotective activity nih.govchemfaces.commdpi.com.

Other Potential Activities: Further research indicates potential roles in the management of conditions like diabetes and obesity, possibly by influencing related cellular signal transduction pathways researchgate.netresearchgate.netscispace.com.

These reported biological activities highlight this compound as a compound of academic interest for further investigation into its mechanisms of action and potential therapeutic utility.

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-12-5-8(3-4-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRPIWFQMLICCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192285 | |

| Record name | Iristectorigenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39012-01-6 | |

| Record name | Iristectorigenin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iristectorigenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sources and Isolation Methodologies for Iristectorigenin a

Natural Occurrence and Botanical Sources

Iristectorigenin A is a polyphenol primarily found in the rhizomes and leaves of various plant species, with a notable prevalence in the Iridaceae family. researchgate.net

Predominant Presence in the Iridaceae Family

The Iridaceae family, known for its ornamental plants like Iris, Gladiolus, and Belamcanda, is a significant source of various secondary metabolites, including isoflavonoids, flavonoids, triterpenoids, quinones, xanthones, and simple phenolics. researchgate.netresearchgate.net this compound is one of the isoflavonoids commonly found in this family. researchgate.netmdpi.com

Specific Plant Species Reporting this compound Isolation

This compound has been isolated from several specific plant species:

Iris tectorum Maxim : This species, also known as the roof iris, is a rhizomatous perennial native to China, Korea, and Burma. wikipedia.org this compound has been isolated from the rhizomes of Iris tectorum. wikipedia.orgresearchgate.netresearchgate.net

Iris spuria : This rhizomatous perennial is found in Europe, Asia, and Africa. wikipedia.org this compound has been identified as a principal compound in the methanolic extract of Iris spuria rhizomes. chemfaces.com

Belamcanda chinensis (Linn.) Redouté : Also known as Iris domestica, this perennial shrub is distributed in East Asia. core.ac.ukkoreascience.kr this compound is a natural isoflavone (B191592) isolated from the rhizomes of Belamcanda chinensis. core.ac.ukmedchemexpress.comvjs.ac.vn

Other Iris species such as Iris florentina, Iris pseudacorus, and Iris kumaonensis have also been reported to contain this compound. wikipedia.org

Tissue-Specific Distribution

This compound is primarily found in specific tissues of the host plants. Research indicates its presence in:

Rhizomes : The rhizomes of Iris tectorum, Belamcanda chinensis, and Iris spuria are reported as significant sources of this compound. wikipedia.orgresearchgate.netchemfaces.comcore.ac.ukmedchemexpress.comvjs.ac.vn

Leaves : this compound has also been documented in the leaves of Iris nigricans. eujournal.org Some studies on Iris species indicate the presence of isoflavonoids and phenolic acids in leaves. researchgate.netnih.gov

Callus Cultures : this compound has been isolated from callus cultures of Iris pseudacorus. researchgate.net Callus cultures, which are masses of undifferentiated plant cells, can be induced from various plant parts like leaves, stems, and roots and have been explored for the production of secondary metabolites. mdpi.comscielo.sa.crakademiamedycyny.pl

Advanced Isolation Techniques for this compound

The isolation and purification of this compound from plant matrices involve a combination of extraction and chromatographic techniques.

Solvent Extraction Methods

Solvent extraction is a fundamental step in isolating phytochemicals like this compound from plant materials. This technique relies on the differential solubility of compounds in various solvents. mdpi.comorganomation.com

Commonly used solvents for the extraction of flavonoids and isoflavonoids from plant sources include methanol (B129727), ethanol (B145695), acetone, and ethyl acetate (B1210297), as well as their combinations. mdpi.com For instance, this compound has been isolated from the ethyl acetate extract of Belamcanda chinensis rhizomes. core.ac.ukvjs.ac.vn Methanolic extracts of Iris spuria rhizomes have also yielded this compound. chemfaces.com

Studies have investigated the efficiency of different extraction methods. Ultrasound-assisted extraction (UAE) using a 70% methanol solution has been shown to provide higher extraction yields of isoflavones, including this compound, from Iris tectorum compared to maceration and Soxhlet extraction. researchgate.net Ionic-liquid-based ultrasound-assisted extraction has also been successfully applied for the extraction of isoflavones, including this compound, from Belamcanda chinensis. nih.gov

Chromatographic Techniques

Chromatographic techniques are essential for the separation and purification of this compound from crude plant extracts, which contain a complex mixture of compounds. researchgate.netchemfaces.comcore.ac.uknih.gov Various chromatographic methods are employed:

Column Chromatography : This is a widely used technique for initial separation. Silica (B1680970) gel column chromatography with solvent systems like CHCl3–MeOH has been used to afford fractions containing this compound. core.ac.uk Macroporous resin-based column chromatography has also been utilized to enrich total flavonoids before further purification. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly preparative HPLC (Prep-HPLC), is crucial for obtaining high-purity this compound. researchgate.netchemfaces.com Semipreparative high-performance liquid chromatography has been used to separate and isolate this compound from Belamcanda chinensis extracts. nih.gov Analytical HPLC is often used to assess the purity of isolated compounds. researchgate.net

Other Chromatographic Methods : Various other column chromatographic methods are generally employed in the isolation of chemical constituents from Iris species. chemfaces.com Techniques like ultrafiltration combined with liquid chromatography and mass spectrometry have been used for screening and identification prior to isolation by semipreparative HPLC. nih.gov

The isolation process often involves repeated column chromatography steps using different stationary phases and mobile phases to achieve sufficient purity of this compound. koreascience.kr

Here is a summary of plant sources and tissues where this compound has been reported:

| Plant Species | Family | Reported Tissue(s) |

| Belamcanda chinensis | Iridaceae | Rhizomes |

| Iris tectorum | Iridaceae | Rhizomes |

| Iris spuria | Iridaceae | Rhizomes |

| Iris nigricans | Iridaceae | Leaves |

| Iris pseudacorus | Iridaceae | Callus Cultures, Rhizomes |

| Iris florentina | Iridaceae | Not specified |

| Iris kumaonensis | Iridaceae | Not specified |

Here is a summary of isolation techniques mentioned:

| Technique | Category | Application |

| Solvent Extraction (e.g., with ethyl acetate, methanol) | Extraction | Initial extraction from plant material |

| Ultrasound-Assisted Extraction (UAE) | Extraction | Enhanced extraction efficiency |

| Ionic-Liquid-Based Ultrasound-Assisted Extraction | Extraction | Novel extraction method |

| Column Chromatography (Silica gel, Macroporous resin) | Chromatography | Separation of crude extracts into fractions |

| High-Performance Liquid Chromatography (HPLC) | Chromatography | Purification and isolation of specific compounds |

| Preparative HPLC (Prep-HPLC) | Chromatography | Isolation of higher purity compounds |

| Semipreparative HPLC | Chromatography | Isolation of specific compounds |

| Ultrafiltration with LC-MS | Screening/Separation | Screening and identification before isolation |

This compound is a natural isoflavone that has been reported in various plant species, primarily within the Iridaceae family. Notable sources include Iris domestica, Eriocaulon cinereum, and Belamcanda chinensis (Linn.) Redouté (formerly classified as Iris tectorum Maxim.) nih.govmedchemexpress.combiosynth.comresearchgate.net. It is commonly found in the rhizomes and leaves of these plants medchemexpress.combiosynth.comresearchgate.net.

The isolation and purification of this compound from complex plant extracts typically involve a combination of chromatographic techniques. These methods separate compounds based on their differing affinities for a stationary phase and a mobile phase hilarispublisher.com.

Several chromatographic methods are employed in the isolation and purification of this compound:

Silica gel column chromatography is a widely used technique in natural product chemistry for the fractionation and isolation of compounds fractioncollector.infocolumn-chromatography.com. It utilizes silica gel as the stationary phase, which is polar. Compounds are separated based on their polarity, with less polar compounds eluting faster than more polar ones when using a non-polar or moderately polar mobile phase column-chromatography.comresearchgate.net. This method is often used as an initial step to separate crude plant extracts into fractions with reduced complexity before further purification fractioncollector.inforesearchgate.net.

Sephadex LH-20 chromatography is a versatile technique that can operate based on size exclusion or adsorption mechanisms depending on the solvent system used researchgate.net. It is often employed as a clean-up step or for further purification of fractions obtained from other chromatographic methods researchgate.netresearchgate.net. When used with certain solvent systems, it can help separate compounds based on their molecular size or by acting as an affinity chromatography matrix researchgate.netpan.olsztyn.pl. Studies on Iris tectorum have utilized Sephadex LH-20 for the purification of isoflavonoids, including this compound researchgate.net.

ODS (Octadecylsilyl) chromatography, also known as reversed-phase chromatography, uses a non-polar stationary phase (typically C18 bonded silica) and a polar mobile phase mdpi.com. This method separates compounds based on their hydrophobicity, with more polar compounds eluting faster researchgate.net. ODS chromatography is effective for the purification of a wide range of natural products, including isoflavones mdpi.com. It has been employed in the isolation procedures for compounds from Iris tectorum bohrium.comnih.gov.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique used for the isolation and purification of compounds on a larger scale than analytical HPLC lcms.cz. It provides high resolution and can achieve high purity of target compounds lcms.czresearchgate.net. Prep-HPLC is often used as a final purification step after initial separation methods fractioncollector.inforesearchgate.netnih.gov. Studies have successfully used Prep-HPLC in conjunction with other techniques to isolate isoflavones, including this compound, from plant extracts researchgate.netnih.govnih.gov. For instance, Prep-HPLC has been used to purify isoflavones from Belamcanda chinensis and Iris tectorum researchgate.netnih.gov. In one study, Prep-HPLC was used to further purify fractions obtained from High-Speed Counter-Current Chromatography (HSCCC), resulting in this compound with a purity of 93.4% nih.gov.

Macroporous resin-based column chromatography is a cost-effective and efficient method for the enrichment and purification of active compounds from plant extracts researchgate.netpan.olsztyn.plnih.gov. Macroporous resins are solid adsorbents with large pores that can selectively adsorb target compounds based on various interactions, such as adsorption and size exclusion pan.olsztyn.plscience.gov. This method is often used for the initial separation and enrichment of total flavonoids or specific classes of compounds before more advanced purification steps researchgate.netpan.olsztyn.pl. Studies on Iris tectorum have successfully employed macroporous resin column chromatography, such as using AB-8 resins, to increase the total flavonoid content in crude extracts significantly researchgate.net. This enriched fraction can then be subjected to further purification techniques like Prep-HPLC to isolate individual isoflavones such as this compound researchgate.net.

Optimization of extraction and purification parameters is crucial to maximize the yield and purity of this compound. This involves systematically investigating factors that influence the efficiency of each step in the isolation process maxapress.combvsalud.orgjhrlmc.com.

Key parameters that are often optimized include:

Extraction Solvent: The type and concentration of solvent used to extract compounds from the plant material significantly impact the yield of this compound. Common solvents for flavonoid extraction include ethanol, methanol, acetone, and ethyl acetate, often used in aqueous mixtures pan.olsztyn.pljhrlmc.comchemfaces.com.

Solvent-to-Solid Ratio: The ratio of the extraction solvent volume to the mass of the plant material affects the efficiency of compound dissolution and extraction researchgate.netjhrlmc.com.

Extraction Time and Temperature: These parameters influence the kinetics of extraction nih.govjhrlmc.com. Optimized extraction times and temperatures ensure maximum recovery without degradation of the target compound jhrlmc.com.

Chromatographic Conditions: For each chromatographic step (silica gel, Sephadex LH-20, ODS, Prep-HPLC, macroporous resin), parameters such as the stationary phase type, mobile phase composition and gradient, flow rate, and column dimensions need to be optimized to achieve optimal separation and resolution of this compound from other compounds lcms.cznih.govmaxapress.com.

Loading Capacity: For column chromatography methods, determining the optimal amount of crude extract or fraction to load onto the column is important for efficient separation and to avoid overloading maxapress.com.

Elution Strategy: The choice of elution method (isocratic or gradient) and the composition of the elution solvent are critical for selectively eluting this compound mdpi.comnih.govmaxapress.com.

Optimization studies often utilize experimental design methodologies to evaluate the impact of multiple parameters simultaneously and identify the most favorable conditions bvsalud.org. For instance, orthogonal tests and single-factor tests have been used to optimize the extraction and purification of other natural compounds bvsalud.org.

Interactive Data Table: Optimized Extraction Parameters (Example based on general flavonoid extraction studies)

| Parameter | Range Investigated | Optimal Value (Example) | Impact on Yield | Source (Illustrative) |

| Ethanol Concentration | 50-90% | 70-80% | Increased yield | nih.govjhrlmc.com |

| Solvent-to-Solid Ratio | 10:1 - 30:1 | 20:1 | Increased yield | researchgate.netjhrlmc.com |

| Extraction Time | 0.5 - 3 hours | 1.5 hours | Increased yield | researchgate.netnih.gov |

| Temperature | 25-60°C | 50°C | Increased yield | jhrlmc.com |

Note: The optimal values and impacts are illustrative examples based on general trends in flavonoid extraction and may vary specifically for this compound depending on the plant source and specific protocol.

The isolation and purification of natural products, including this compound, present several challenges hilarispublisher.com. These challenges arise from the complexity of the plant matrix and the properties of the target compound.

Some key challenges include:

Sample Complexity: Plant extracts contain a vast array of compounds with varying polarities and chemical structures, making it difficult to selectively isolate this compound hilarispublisher.comchromatographyonline.com. Compounds with similar physicochemical properties can be challenging to separate researchgate.netgoogle.com.

Low Abundance: this compound may be present in relatively low concentrations in the plant material, requiring large amounts of raw material and efficient extraction and purification methods to obtain sufficient quantities chromatographyonline.com.

Structural Similarities: Isoflavones often have similar structures, which can make their separation challenging, particularly when using chromatographic methods that rely on subtle differences in polarity or hydrophobicity researchgate.netgoogle.com. For example, this compound (CID 5491637) and iristectorigenin B (CID 5488781) are closely related compounds nih.govchem960.comuni.lu.

Potential for Degradation: Some natural compounds can be sensitive to heat, light, or certain solvents, which can lead to degradation during the extraction and purification process hilarispublisher.com.

Achieving High Purity: Obtaining this compound with high purity (e.g., >95%) for research or potential therapeutic applications can be challenging and often requires multiple purification steps and optimized protocols hilarispublisher.comresearchgate.net.

Scalability: Developing isolation and purification methods that are effective and cost-efficient for large-scale production can be difficult . Techniques that work well at the laboratory scale may not be easily scalable for industrial production .

Structural Elucidation and Chemical Characterization in Research Context

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable tools in the structural elucidation of natural products like Iristectorigenin A. By analyzing how the compound interacts with electromagnetic radiation, researchers can deduce its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. Extensive NMR experiments, including both 1D and 2D NMR, are crucial for assigning hydrogen and carbon signals and understanding their connectivity. Analysis of ¹H and ¹³C NMR spectra provides information on the types of protons and carbons present, their chemical environments, and their coupling interactions. This data is vital for constructing the carbon-hydrogen framework of this compound.

While specific detailed NMR data for this compound (such as comprehensive tables of chemical shifts, multiplicities, and coupling constants) were not extensively detailed in the immediate search results beyond the mention of 1D ¹³C NMR spectra being available, the general application of NMR in its structural determination, often in conjunction with LC-NMR, is reported.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can help in identifying structural subunits. Tandem Mass Spectrometry (MS/MS) involves further fragmentation of selected ions, yielding more detailed structural information.

MS analysis of this compound typically reveals its molecular ion peak, corresponding to its molecular weight of 330.29 g/mol . Fragmentation patterns observed in MS/MS experiments provide clues about the presence and position of functional groups and the connectivity of different parts of the molecule. For instance, characteristic fragmentation ions can indicate the loss of specific substituents like methyl or hydroxyl groups.

PubChem lists MS2 data for this compound with a precursor type of [M-H]⁻ at m/z 329.06686160695244, showing fragment ions at m/z 314.0433654785156 (100% relative intensity), 329.0667724609375 (23.32%), 299.0198669433594 (19.51%), 271.02508544921875 (15.41%), and 255.02976989746094 (8.37%).

| Precursor Type | Precursor m/z | Fragment m/z | Relative Intensity (%) |

| [M-H]⁻ | 329.06686160695244 | 314.0433654785156 | 100 |

| [M-H]⁻ | 329.06686160695244 | 329.0667724609375 | 23.32 |

| [M-H]⁻ | 329.06686160695244 | 299.0198669433594 | 19.51 |

| [M-H]⁻ | 329.06686160695244 | 271.02508544921875 | 15.41 |

| [M-H]⁻ | 329.06686160695244 | 255.02976989746094 | 8.37 |

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ESI is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like flavonoids. LC-ESI-MS is widely used for the identification and characterization of isoflavonoids, including this compound, in complex plant extracts. This method

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

Ultraviolet (UV) Spectroscopy

Physicochemical Property Analysis Relevant to Research

The physicochemical properties of this compound are crucial for understanding its behavior in research contexts, including its extraction, isolation, formulation, and biological activity studies. This compound is characterized as a solid, typically appearing as a white or off-white to light yellow powder echemi.commedchemexpress.comguidechem.com.

Key physicochemical parameters have been determined or computed for this compound. Its molecular formula is C₁₇H₁₄O₇, with a molecular weight of 330.29 g/mol echemi.comnih.gov. The exact mass is reported as 330.07400 Da echemi.com.

Melting point data for this compound show some variation across sources, reported as 237-238 °C and 152-156 °C echemi.comguidechem.comechemi.com. The boiling point is estimated to be around 619 °C at 760 mmHg, with a flash point of 232 °C echemi.com. The density is approximately 1.483 g/cm³ echemi.com. The refractive index is noted as 1.67 echemi.com.

Solubility is a significant factor in the research and handling of this compound. It is described as very slightly soluble in water (0.14 g/L at 25 °C) and practically insoluble in water echemi.com. However, it shows better solubility in various organic solvents. It is very soluble in N,N-Dimethylformamide and soluble in methanol (B129727) and ethanol (B145695) echemi.comchembk.com. It is sparingly soluble in glacial acetic acid and very slightly soluble in chloroform (B151607) echemi.com. Solubility in DMSO is also reported, with concentrations of up to 125 mg/mL achievable with sonication medchemexpress.comchembk.comhodoodo.com.

Computed properties provide further insight into its behavior. The XLogP3, a computed octanol-water partition coefficient, is approximately 2.6 echemi.comnih.gov. The topological polar surface area (TPSA) is calculated as 109.36 Ų nih.gov. The logarithm of the aqueous solubility (logS) is predicted to be -3.667, and the logarithm of the n-octanol/water distribution coefficient (logP) is predicted as 2.278 .

Spectroscopic data, such as NMR and Mass Spectrometry, are vital for the identification and structural confirmation of this compound in research. Mass spectrometry data, particularly in negative ion mode, show characteristic fragmentation patterns, including a prominent ion peak at m/z 329, corresponding to the [M-H]- ion, and a fragment ion at m/z 314, indicating the loss of a methyl residue nih.govmdpi.com. UV spectra are also utilized for identification researchgate.netresearchgate.net.

The physicochemical properties, including solubility and stability under different storage conditions, are important considerations for its use in various research applications, such as in vitro and in vivo studies medchemexpress.comhodoodo.com.

Here is a summary of some key physicochemical properties:

| Property | Value(s) | Source(s) |

| Molecular Formula | C₁₇H₁₄O₇ | echemi.comnih.gov |

| Molecular Weight | 330.29 g/mol | echemi.comnih.gov |

| Exact Mass | 330.07400 Da | echemi.com |

| Appearance | White or off-white powder | echemi.commedchemexpress.comguidechem.com |

| Melting Point | 237-238 °C; 152-156 °C | echemi.comguidechem.comechemi.com |

| Boiling Point | ~619 °C at 760 mmHg | echemi.com |

| Flash Point | 232 °C | echemi.com |

| Density | 1.483 g/cm³ | echemi.com |

| Refractive Index | 1.67 | echemi.com |

| Water Solubility | Very slightly soluble (0.14 g/L at 25 °C); Practically insoluble | echemi.com |

| Solubility in Methanol | Soluble | echemi.comchembk.com |

| Solubility in Ethanol | Soluble | chembk.com |

| Solubility in DMSO | Soluble (up to 125 mg/mL) | medchemexpress.comchembk.comhodoodo.com |

| XLogP3 | ~2.6 | echemi.comnih.gov |

| TPSA | 109.36 Ų | nih.gov |

| logS | -3.667 (Predicted) | |

| logP | 2.278 (Predicted) |

These properties collectively inform researchers on how to effectively handle, formulate, and analyze this compound in experimental settings.

Biological Activities and Mechanistic Studies of Iristectorigenin a

Antioxidant Mechanisms and Oxidative Stress Modulation

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the progression of numerous diseases researchgate.netnih.goveyewiki.org. Iristectorigenin A has demonstrated potential in mitigating oxidative stress through several mechanisms biosynth.comontosight.ai.

Free Radical Scavenging Capacity

This compound may exert antioxidant effects by directly scavenging free radicals researchgate.netontosight.ai. Free radicals are highly reactive molecules that can damage cellular components nih.gov. By neutralizing these radicals, this compound can help protect against oxidative damage researchgate.net.

Enhancement of Endogenous Antioxidant Protection

The body possesses an endogenous antioxidant system, including enzymatic antioxidants like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, and non-enzymatic antioxidants such as glutathione nih.govscielo.org.pe. This compound may enhance this intrinsic defense system researchgate.net. Some studies on related compounds like irigenin (B162202) suggest the activation of pathways such as the Nrf2 pathway, which is crucial for upregulating the expression of antioxidant enzymes nih.govnih.gov. While direct evidence for this compound's specific impact on these enzymes or the Nrf2 pathway is less detailed in the provided snippets, its classification as an antioxidant flavonoid suggests potential involvement in bolstering these defenses biosynth.comontosight.aiscielo.org.pe.

Interactions with Reactive Oxygen Species (ROS)

This compound's antioxidant activity involves interactions with reactive oxygen species (ROS) researchgate.netbiosynth.com. ROS are produced through various endogenous and exogenous sources and can cause significant cellular damage at high concentrations eyewiki.orgnmb-journal.com. Flavonoids like this compound can modulate ROS levels, thereby contributing to the maintenance of cellular redox homeostasis ontosight.ainmb-journal.com.

Anti-inflammatory Properties and Signaling Pathways

Inflammation is a complex biological response, and its dysregulation is linked to various chronic diseases researchgate.netoncotarget.com. This compound has shown promise as an anti-inflammatory agent researchgate.netbiosynth.comontosight.ai.

Modulation of Inflammatory Cytokines (e.g., IL-4, IL-5, IL-33, TNF-α, IL-6, IL-8)

Inflammatory cytokines play a crucial role in mediating the inflammatory response mdpi.com. Research indicates that this compound can modulate the levels of several inflammatory cytokines. In studies involving asthmatic mice, this compound treatment led to decreased levels of IL-4, IL-5, and IL-33 in bronchoalveolar lavage fluid (BALF) researchgate.netnih.gov. Additionally, studies on related compounds or in different inflammatory models suggest potential modulation of cytokines like TNF-α, IL-6, and IL-8, which are key pro-inflammatory mediators chemfaces.comnih.govresearchgate.net.

Regulation of Cellular Signal Transduction Pathways (e.g., NF-κB pathway, p38/JNK pathway, MAPK pathway)

This compound's anti-inflammatory effects are mediated, at least in part, through the regulation of cellular signal transduction pathways involved in inflammation researchgate.netbiosynth.com. The NF-κB and MAPK pathways (including p38 and JNK) are central to the inflammatory response, controlling the expression of numerous inflammatory genes and mediators oncotarget.commdpi.comassaygenie.comcellsignal.com.

Studies on this compound and related compounds highlight their ability to influence these pathways researchgate.netchemfaces.comx-mol.netbohrium.com. For instance, research on Iristectorigenin C, a related isoflavone (B191592), demonstrated its inhibitory effect on the p38 and JNK MAPK pathways in LPS-stimulated macrophages bohrium.comdntb.gov.uajst.go.jpnih.gov. While Iristectorigenin C did not inhibit the NF-κB pathway in that specific study, this compound has been generally noted to amend cellular signal transduction pathways related to inflammation at the molecular level researchgate.netbohrium.com. Flavonoids, in general, are known to interact with key components of the NF-κB and MAPK pathways, influencing the production of inflammatory mediators oncotarget.comchemfaces.commdpi.comx-mol.com.

Effects on Inflammatory Cell Infiltration (e.g., BALF leukocytes)

Studies have investigated the impact of this compound on inflammatory cell infiltration, particularly in the context of airway inflammation. In an ovalbumin (OVA)-induced asthmatic murine model, oral administration of this compound resulted in a reduced number of leukocytes in bronchoalveolar lavage fluid (BALF). nih.govfudan.edu.cn This reduction in BALF leukocytes indicates an improvement in inflammatory cell infiltration in the lung tissue. nih.govfudan.edu.cnbiocytogen.jpnih.gov This finding suggests that this compound may help to attenuate the recruitment of inflammatory cells to the airways during allergic asthma.

Attenuation of Mucus Production and Associated Markers (e.g., FOXA3, MUC5AC)

This compound has shown therapeutic potential in reducing mucus hypersecretion in models of airway inflammation. In OVA-induced asthmatic mice, this compound treatment significantly attenuated mucus production. nih.govfudan.edu.cn This effect was reflected by mitigated immunostaining of FOXA3 and MUC5AC on the airway epithelium, as well as decreased mRNA levels associated with goblet cell metaplasia. nih.govfudan.edu.cn FOXA3 and MUC5AC are known markers associated with mucus production and goblet cell differentiation in the airways. jci.orgmdpi.com The attenuation of these markers suggests a mechanism by which this compound reduces excessive mucus in inflammatory airway conditions.

Role in Age-Related Inflammation and Senescence-Associated Secretory Phenotype (SASP)

This compound has been identified as a plant constituent that can inhibit age-related inflammation by affecting the senescence-associated secretory phenotype (SASP). nih.gov During aging, cells can enter a state of senescence and secrete a variety of molecules, collectively known as the SASP, which contribute to chronic low-grade inflammation. nih.govnih.govaginganddisease.orgaging-us.com this compound was among several plant constituents that showed considerable inhibition of IL-6 production, a representative SASP marker, in studies using bleomycin-treated fibroblasts. nih.gov This suggests a potential role for this compound in alleviating chronic inflammation associated with aging and age-related degenerative disorders by modulating SASP production. nih.gov

Anticancer Research and Antitumor Activities

Research into the anticancer properties of this compound is ongoing, with studies exploring its effects on cancer cell growth and the induction of apoptosis. researchgate.net

Inhibition of Cancer Cell Growth and Proliferation

Studies have indicated that this compound possesses antiproliferative activities against certain human cancer cell lines. researchgate.net For example, one study evaluated its activity against colon cancer (HT-29), cervical cancer (HeLa), and lung cancer (A549) cell lines using the MTT assay. researchgate.net The compound exhibited dose-dependent inhibition of the growth rate of these cancer cells. researchgate.net

An example of observed antiproliferative activity is presented in the table below:

| Cancer Cell Line | IC50 (µM) |

| HT-29 (Colon Cancer) | 27.97 researchgate.net |

| HeLa (Cervical Cancer) | 35.47 researchgate.net |

| A549 (Lung Cancer) | 20.71 researchgate.net |

These results suggest that this compound can inhibit the proliferation of various cancer cell types in vitro. researchgate.net

Effects on Inflammatory Cell Infiltration (e.g., BALF leukocytes)

Inflammatory cell infiltration into affected tissues is a hallmark of many inflammatory diseases. Studies using an ovalbumin (OVA)-induced asthmatic murine model have shown that oral administration of this compound can reduce the number of leukocytes in bronchoalveolar lavage fluid (BALF). nih.govfudan.edu.cn A decreased number of BALF leukocytes is indicative of reduced inflammatory cell infiltration in the lung tissue. nih.govfudan.edu.cnbiocytogen.jpnih.gov This finding suggests that this compound may exert its anti-inflammatory effects, in part, by mitigating the recruitment of inflammatory cells to the airways in conditions like allergic asthma.

Attenuation of Mucus Production and Associated Markers (e.g., FOXA3, MUC5AC)

Excessive mucus production contributes significantly to the pathology of various respiratory diseases, such as asthma. This compound has shown therapeutic potential in attenuating mucus hypersecretion in inflammatory airway models. In OVA-induced asthmatic mice, treatment with this compound led to a significant reduction in mucus production. nih.govfudan.edu.cn This effect was supported by reduced immunostaining of FOXA3 and MUC5AC in the airway epithelium and decreased mRNA levels associated with goblet cell metaplasia. nih.govfudan.edu.cn FOXA3 and MUC5AC are recognized markers linked to mucus production and the differentiation of goblet cells in the airways. jci.orgmdpi.com The observed reduction in these markers indicates a mechanism by which this compound may alleviate excessive mucus accumulation in inflammatory airway conditions.

Role in Age-Related Inflammation and Senescence-Associated Secretory Phenotype (SASP)

This compound has been identified as a compound with potential in addressing age-related inflammation by influencing the senescence-associated secretory phenotype (SASP). nih.gov Cellular senescence, a state of stable growth arrest that accumulates with age, is associated with the secretion of the SASP, a collection of pro-inflammatory molecules that contribute to chronic low-grade inflammation, often referred to as "inflammaging". nih.govnih.govaginganddisease.orgaging-us.com In a study evaluating plant constituents for their ability to inhibit SASP formation, this compound demonstrated a considerable inhibitory effect on the production of IL-6, a key SASP marker, in bleomycin-treated fibroblasts. nih.gov This finding suggests that this compound may play a role in mitigating chronic inflammation linked to aging and associated degenerative disorders by modulating the SASP. nih.gov

Anticancer Research and Antitumor Activities

Investigations into the anticancer properties of this compound have explored its effects on the growth and survival of cancer cells. researchgate.net

Inhibition of Cancer Cell Growth and Proliferation

This compound has exhibited antiproliferative effects against several human cancer cell lines in in vitro studies. researchgate.net Research has evaluated its activity against cell lines such as colon cancer (HT-29), cervical cancer (HeLa), and lung cancer (A549). researchgate.net These studies have shown that this compound can inhibit the growth rate of these cancer cells in a dose-dependent manner. researchgate.net

The table below presents representative data on the antiproliferative activity of this compound:

| Cancer Cell Line | IC50 (µM) |

| HT-29 (Colon Cancer) | 27.97 researchgate.net |

| HeLa (Cervical Cancer) | 35.47 researchgate.net |

| A549 (Lung Cancer) | 20.71 researchgate.net |

These results highlight the potential of this compound to suppress the proliferation of various cancer cell types in a laboratory setting. researchgate.net

Induction of Apoptosis (Cell Death)

Inducing apoptosis, or programmed cell death, is a critical mechanism targeted in cancer therapy to eliminate malignant cells. wikipedia.orgbio-rad-antibodies.comembopress.orgmdpi.com While detailed studies on the specific apoptotic pathways activated by this compound were not extensively covered in the provided search results, some literature suggests its involvement in inducing cell death in cancer cells. Extracts from plants in the Iridaceae family containing compounds like this compound have demonstrated the ability to induce dose- and time-dependent killing of tumor cells, a process that can involve apoptosis. japsonline.com Apoptosis is typically executed through a cascade of caspase activation, initiated by either intrinsic or extrinsic signals. wikipedia.orgembopress.orgmdpi.com Further research is necessary to fully understand the precise mechanisms by which this compound triggers apoptosis in different cancer cell types.

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in various physiological and pathological conditions, including tissue repair and tumor growth. amdbook.orgmdpi.com Aberrant angiogenesis is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for growth and metastasis. wjgnet.com this compound has been shown to amend cellular signal transduction pathways related to angiogenesis at the molecular level. researchgate.net While the precise mechanisms by which this compound modulates angiogenesis require further detailed investigation, its influence on these pathways suggests a potential role in processes where angiogenesis is dysregulated. researchgate.net

Impact on Cell Cycle Arrest

Cell cycle arrest is a fundamental mechanism that can prevent the proliferation of damaged or potentially cancerous cells. frontiersin.org Flavonoids, including this compound, have been shown to act as anti-cancer agents, in part, through the induction of cell cycle arrest. researchgate.net By halting the cell cycle, these compounds can prevent the uncontrolled division characteristic of cancer cells. frontiersin.org Studies on related flavonoids, such as Iridin (a glycoside flavonoid monomer also found in Belamcanda chinensis), have demonstrated the induction of G2/M phase cell cycle arrest in cancer cells by attenuating the expression of key cell cycle regulatory proteins like Cdc25C, CDK1, and Cyclin B1. mdpi.com While specific data on this compound's direct impact on cell cycle arrest phases and associated proteins is still emerging in the provided context, the general understanding of flavonoids' mechanisms suggests a similar potential. Some research indicates that this compound may contribute to inhibiting proliferation through cell cycle regulation. magtechjournal.com

Interaction with Key Enzymes in Tumor Promotion

Tumor promotion involves a complex series of events often mediated by specific enzymes that facilitate cell proliferation, survival, and invasion. Flavonoids are known to exhibit anti-cancer effects through various mechanisms, including the inhibition of key enzymes involved in tumor promotion. researchgate.net this compound's ability to modulate biochemical pathways suggests potential interactions with such enzymes. biosynth.com For instance, it has been noted that this compound's modulation is facilitated by its ability to interact with enzyme systems involved in inflammatory processes, such as cyclooxygenase and lipoxygenase, which can play roles in tumor promotion. biosynth.com Furthermore, research on related compounds has explored interactions with enzymes like thymidylate synthase and DNA-modifying enzymes, which are crucial for cancer cell growth and survival. dntb.gov.ua While direct, detailed studies specifically on this compound's interaction with a broad range of key enzymes in tumor promotion are needed, its classification as a flavonoid with potential anti-cancer activity supports this area of investigation. researchgate.netbiosynth.com

Studies in Specific Cancer Cell Lines (e.g., HT-29, HeLa, A549)

This compound has been evaluated for its antiproliferative activities in several human cancer cell lines. Studies using the MTT assay have assessed its effects on the growth of colon cancer (HT-29), cervical cancer (HeLa), and lung cancer (A549) cells. researchgate.netdntb.gov.ua Research indicates that this compound can inhibit the growth of these cancer cell lines in a dose-dependent manner. researchgate.net

Here is a summary of reported IC50 values for this compound in these cell lines:

| Cancer Cell Line | IC50 (µM) | Reference |

| HT-29 (Colon Cancer) | 27.97 | researchgate.netdntb.gov.ua |

| HeLa (Cervical Cancer) | 35.47 | researchgate.netdntb.gov.ua |

| A549 (Lung Cancer) | 20.71 | researchgate.netdntb.gov.ua |

These findings suggest that this compound exhibits varying degrees of antiproliferative activity across different cancer cell types. The A549 lung cancer cell line appears to be the most sensitive among the tested lines, showing the lowest IC50 value. researchgate.netdntb.gov.ua

Neuroprotective Effects and Associated Mechanisms

Neuroprotection refers to the preservation of neuronal structure and/or function, often aimed at preventing or slowing the loss of neurons in the context of neurological disorders or injury. wikipedia.org this compound has garnered interest for its potential neuroprotective effects. researchgate.net These effects are believed to be mediated through various mechanisms, including its antioxidant and anti-inflammatory properties. researchgate.netbiosynth.com

Protection against Oxidative Stress in Neurons

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant systems, is a significant contributor to neuronal damage and the pathogenesis of neurodegenerative diseases. mdpi.comnih.gov Neurons are particularly vulnerable to oxidative stress. mdpi.com this compound, as a flavonoid, is known for its antioxidant activity and ability to scavenge free radicals. researchgate.netbiosynth.comontosight.aimedchemexpress.com This antioxidant potential may contribute to its neuroprotective effects by mitigating oxidative damage in neuronal cells. researchgate.netbiosynth.com By boosting the body's antioxidant protection against free radicals, this compound may help counteract the progression of ailments stimulated by oxidative stress, including those affecting the nervous system. researchgate.net

Mitigation of Neuroinflammation

Neuroinflammation, the inflammatory response within the central nervous system, plays a crucial role in the progression of many neurological disorders. nih.gov Chronic low-grade inflammation can contribute to age-related degenerative disorders and neurodegeneration. chemfaces.com this compound has demonstrated anti-inflammatory activity. biosynth.comontosight.ai Studies suggest that it may be effective in alleviating chronic low-grade inflammation. chemfaces.com While specific detailed mechanisms of how this compound mitigates neuroinflammation are still being explored, its general anti-inflammatory properties suggest a potential to modulate inflammatory pathways in the nervous system, thereby contributing to its neuroprotective profile. biosynth.comontosight.aichemfaces.com Research on related compounds highlights the importance of inhibiting inflammatory molecules and regulating signaling pathways like NF-κB in neuroprotection. nih.govchemfaces.com

Hepatoprotective Activity

This compound has shown hepatoprotective activity. chemfaces.comnih.govkoreascience.kr Studies have evaluated the protective effects of extracts containing this compound against liver toxicity. nih.gov For example, a study on Iris spuria rhizome extract, where this compound was identified as a principal compound, demonstrated significant hepatoprotective activity against paracetamol-induced toxicity in a dose-dependent manner in mice. nih.gov The extract helped restore elevated levels of serum markers and ameliorated distorted hepatic tissue architecture. nih.gov Furthermore, it restored lipid peroxide (LPO) and glutathione (GSH) levels towards normal in liver tissue. nih.gov

Data from a study on Iris spuria extract containing this compound showed the following effects on liver markers in paracetamol-induced toxicity in mice:

| Treatment Group | Serum Marker Levels (Arbitrary Units) | Liver Tissue LPO (Units/g tissue) | Liver Tissue GSH (µg/g tissue) |

| Control | Baseline | Baseline | Baseline |

| Paracetamol-induced Toxicity | Elevated | Increased | Decreased |

| Iris spuria Extract (Low Dose) | Restored towards normal | Restored towards normal | Restored towards normal |

| Iris spuria Extract (High Dose) | Restored towards normal | Restored towards normal | Restored towards normal |

Note: Specific numerical data for serum markers, LPO, and GSH were not provided in the abstract, only that levels were "restored towards normal" and "significantly" affected. nih.gov

Another source also mentions the hepatoprotective activities of B. chinensis, which contains this compound. koreascience.kr

Immunomodulatory Properties

This compound possesses immunomodulatory properties. researchgate.netnih.govzenodo.org Inflammation is an adaptive response triggered by various signals, including microorganisms or tissue injury. researchgate.net this compound has been shown to amend fundamental aspects of cellular signal transduction pathways related to inflammation. researchgate.net

In a study using an ovalbumin (OVA)-induced asthmatic mouse model, this compound demonstrated protective properties against airway inflammation. nih.gov It led to a reduced number of leukocytes in bronchoalveolar lavage fluid (BALF) and improved inflammatory cell infiltration in lung tissue. nih.gov The study also observed decreased content and mRNA levels of certain inflammatory cytokines in BALF, including IL-4, IL-5, and IL-33. nih.gov Additionally, it decreased levels of OVA-specific IgE and IgG1. nih.gov this compound also showed potential in attenuating mucus production, indicated by mitigated FOXA3 and MUC5AC immunostaining and decreased mRNAs associated with goblet cell metaplasia. nih.gov The study also noted a decrease in elevated expression of NOTCH2 in the lung tissue of asthmatic mice. nih.gov

The immunomodulatory effects of polyphenols, including isoflavonoids like this compound, can involve the inhibition of proinflammatory cytokine synthesis. mdpi.com They can also influence macrophages and the proliferation and activity of T and B cells. mdpi.com Signaling pathways such as NF-κB, MAPK, and PI3K/Akt are involved in regulating the immune response and can be modulated by polyphenols. mdpi.comdovepress.combohrium.com

Antiviral Activity

This compound has demonstrated antiviral activity. researchgate.net Flavonoids, as a class of compounds that includes isoflavones like this compound, are known to exhibit potential antiviral activities. researchgate.net

Inhibition of Viral Replication and Entry

Antiviral therapies can work by inhibiting viral replication or entry into host cells. stanford.edu Viral replication involves the synthesis of viral components, often mediated by viral enzymes like polymerases and proteases. stanford.edu Viral entry can involve interactions with host cell receptors. nih.gov The provided search results indicate that this compound has antiviral activity researchgate.net, and some studies on antiviral compounds focus on inhibiting viral replication stanford.edu or affecting viral particles directly plos.org. However, specific details on how this compound inhibits viral replication or entry were not explicitly available in the provided snippets.

Regulation of Immune and Inflammatory Mediators in Viral Infections

Viral infections trigger host immune responses, including the production of immune and inflammatory mediators like cytokines and chemokines. nih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.com Dysregulated inflammatory responses can contribute to the severity of viral diseases. nih.govmdpi.com Modulating these mediators can be a strategy to manage viral infections. nih.govnih.gov

This compound's immunomodulatory properties researchgate.netnih.govzenodo.org are relevant in the context of viral infections, as they can influence the inflammatory response. As mentioned earlier, this compound has been shown to reduce levels of certain inflammatory cytokines in a model of airway inflammation nih.gov, which could be beneficial in viral infections affecting the respiratory tract. The interplay between host and viral factors in inflammatory pathways and cytokine storms during viral infections is a significant area of research. nih.gov Autophagy can also play a role in regulating inflammation during viral infection. nih.gov While the provided information confirms this compound's immunomodulatory effects researchgate.netnih.govzenodo.org and the importance of regulating immune and inflammatory mediators in viral infections nih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.com, specific studies detailing this compound's precise mechanisms in regulating these mediators during a viral infection were not found in the provided search results.

General Mechanisms of Flavonoids Against Viruses

Flavonoids, as a broad class of natural compounds, demonstrate antiviral properties through multifaceted mechanisms that target various stages of the viral life cycle and modulate host immune responses biosynth.comresearchgate.netpreprints.orgbiosynth.comsciencegate.app. These mechanisms contribute to the ability of flavonoids to inhibit viral entry, replication, and release biosynth.compreprints.orgbiosynth.com.

One key mechanism involves the direct inhibition of viral enzymes essential for replication and pathogenesis biosynth.comontosight.airesearchgate.netnumberanalytics.comsciencegate.apppatsnap.com. Flavonoids can interfere with enzymes such as viral polymerases (both RNA and DNA), proteases, and helicases biosynth.comontosight.airesearchgate.netsciencegate.app. For instance, some flavonoids have been shown to inhibit viral RNA synthesis by targeting viral RNA polymerases researchgate.netpreprints.org. Inhibition of viral proteases, which are crucial for processing viral polyprotein precursors into functional proteins, is another frequently reported antiviral property of flavonoids ontosight.airesearchgate.netpatsnap.com. By binding to these enzymes, flavonoids can block their activity, thereby halting viral replication numberanalytics.compatsnap.com.

Beyond direct enzyme inhibition, flavonoids can interfere with other stages of the viral life cycle. They can inhibit viral entry by interfering with the interaction between viral envelope proteins and host cell receptors, or by modulating the expression of host cell receptors biosynth.comresearchgate.net. Some flavonoids may also disrupt the integrity of the viral envelope or inhibit fusion peptides necessary for viral entry biosynth.com. Furthermore, flavonoids can interfere with viral assembly and release from host cells researchgate.net.

In addition to these direct antiviral effects, flavonoids can indirectly combat viral infections by modulating the host immune response biosynth.comontosight.airesearchgate.netpreprints.orgbiosynth.com. They can enhance the host's ability to fight viral infections by influencing innate and adaptive immunity researchgate.netpreprints.orgbiosynth.com. This includes stimulating the production of antiviral cytokines, such as interferons and interleukins, which play vital roles in orchestrating the immune response biosynth.comresearchgate.netpreprints.org. Flavonoids can also modulate signaling pathways involved in inflammation and immune regulation, such as the NF-κB and JNK pathways, helping to control excessive inflammation and cytokine storms associated with severe viral infections biosynth.comontosight.aipreprints.org.

The diverse mechanisms of action, including targeting multiple viral and host factors, make flavonoids promising candidates for antiviral therapies, potentially reducing the likelihood of viral resistance development researchgate.netpreprints.org.

Enzyme Inhibition Studies

Research into the biological activities of this compound has included studies on its enzyme inhibition capabilities, primarily focusing on enzymes involved in inflammatory processes biosynth.comdntb.gov.uabohrium.com. This compound has been reported to interact with and inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) biosynth.comdntb.gov.ua. These enzymes are key players in the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, which are mediators of inflammation researchgate.net. The inhibition of COX and LOX by this compound is considered to contribute to its observed anti-inflammatory effects dntb.gov.ua.

More specifically, studies have indicated that Iristectorigenin C, a related isoflavone also found in Iris tectorum, can selectively inhibit microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) bohrium.com. While this finding pertains to Iristectorigenin C, it highlights the potential for isoflavones from Iris species, including this compound, to modulate prostaglandin synthesis pathways through enzyme inhibition bohrium.com. Molecular docking analysis in one study suggested that Iristectorigenin C binds stably to mPGES-1 bohrium.com.

Beyond enzymes directly involved in inflammation, molecular docking studies have explored the potential interactions of this compound with other biological targets. One study investigating compounds from Morus leaf and Eucommiae cortex for their effects on immunosuppression included molecular docking analysis for this compound. The results suggested that this compound exhibited binding affinity to AKT1 and AR preprints.org. AKT1 is a protein kinase involved in various cellular processes, including signaling pathways related to cell survival, proliferation, and migration. AR (Androgen Receptor) is a nuclear receptor that acts as a transcription factor. While these interactions are not directly linked to viral enzymes, they indicate the potential of this compound to interact with key proteins in cellular signaling networks preprints.org.

Structure Activity Relationship Sar Studies of Iristectorigenin a

Comparison with Related Flavonoids and Isoflavonoids

Comparing the structure and activities of Iristectorigenin A with related flavonoids and isoflavonoids provides valuable insights into its SAR. This compound co-occurs with other isoflavones in Iris species, such as irigenin (B162202), irilone, and tectorigenin (B1682738). mpg.dewikipedia.org Other well-studied isoflavones like genistein (B1671435) and daidzein, primarily found in soy, also serve as useful comparators. uni.lu

These related compounds share the basic isoflavone (B191592) skeleton but differ in their hydroxylation and methylation patterns. For example:

Genistein has hydroxyl groups at 4', 5, and 7 positions but lacks the methoxy (B1213986) groups of this compound. uni.lu

Daidzein has hydroxyl groups at 4' and 7 positions. uni.lu

Tectorigenin has hydroxyl groups at 4', 5, and 7 positions and a methoxy group at position 6. wikidata.orgnih.gov

Irigenin has hydroxyl groups at 5, 7, and 3' positions and methoxy groups at 6, 4', and 5' positions. wikipedia.orgnih.govwikipedia.org

Irilone has hydroxyl groups at 5 and 4' positions and a methylenedioxy group at positions 6 and 7. wikidata.orgwikipedia.orgnih.gov

Differences in the biological activities observed among these structurally related compounds underscore the importance of the specific substitution pattern. Studies evaluating the antioxidant, anti-inflammatory, or anticancer activities of this compound alongside these analogs can help pinpoint which functional groups and their positions are critical for specific effects. mpg.dewikipedia.org For instance, variations in the activity levels might be correlated with the presence or absence of a methoxy group at a particular position or the number and arrangement of hydroxyl groups.

An interactive table comparing the structures and reported activities of this compound and some related isoflavonoids is presented below:

| Compound | Key Structural Differences Compared to this compound | Reported Activities (Examples) |

| This compound | - | Antioxidant, Anti-inflammatory, Potential Anticancer wikipedia.orgwikidata.org |

| Genistein | Lacks 6-methoxy and 3'-methoxy groups | Antioxidant, Anti-inflammatory, Anticancer researchgate.netuni.lu |

| Daidzein | Lacks 5-hydroxyl, 6-methoxy, and 3'-methoxy groups | Antioxidant, Phytoestrogenic, Potential Anticancer nih.govuni.lunih.gov |

| Tectorigenin | Lacks 3'-methoxy group | Antioxidant, Anti-inflammatory, Potential Anticancer wikidata.orgnih.gov |

| Irigenin | Different hydroxylation/methylation pattern on ring B | Anti-inflammatory, Potential Anticancer wikipedia.orgnih.govwikipedia.orgnih.gov |

| Irilone | Methylenedioxy group at 6,7; lacks 3'-methoxy | Immunomodulator, Antineoplastic Potential wikipedia.orgnih.gov |

Note: This table is illustrative and based on reported activities which may vary depending on the specific assay and conditions.

Computational Approaches to SAR (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools for understanding and predicting the biological activities of compounds based on their chemical structures. nih.govnih.gov QSAR models establish mathematical relationships between structural descriptors (numerical representations of molecular properties) and biological activity data. nih.gov These models can be used to identify the structural features that are most important for activity, predict the activity of new compounds, and guide the design of targeted analog synthesis. nih.govnih.gov

While general QSAR studies have been applied to various classes of compounds, including some flavonoids and isoflavonoids, specific detailed QSAR investigations focusing exclusively on this compound and a comprehensive set of its derivatives were not prominently found in the search results. nih.gov However, the structural complexity of this compound, with its multiple hydroxyl and methoxy groups, makes it a suitable candidate for computational SAR studies. Techniques such as molecular docking can also be employed to predict how this compound might interact with specific biological targets at the molecular level, providing further insights into its mechanism of action and contributing to SAR understanding. Applying QSAR and other computational methods to this compound could help to systematically explore the impact of structural variations on its diverse biological activities and prioritize the synthesis of promising analogs.

Derivatization and Analog Synthesis for Activity Optimization

Derivatization and the synthesis of analogs are fundamental strategies in medicinal chemistry to explore the SAR of a lead compound like this compound and optimize its biological properties. nih.govnih.gov By introducing specific chemical modifications to the this compound structure, researchers can create a library of related compounds with altered physicochemical properties and potentially improved biological activities. nih.govnih.gov

Potential modifications could include:

Alterations to Hydroxyl Groups: Methylation, acetylation, or glycosylation of the hydroxyl groups can affect solubility, membrane permeability, and interaction with enzymes and receptors. nih.gov

Modifications to Methoxy Groups: Demethylation or conversion to other functional groups can alter electronic properties and metabolic stability.

Evaluating the biological activities of these synthesized derivatives allows for the construction of a detailed SAR map, revealing which structural changes lead to enhanced potency, selectivity, or altered mechanisms of action. nih.govnih.gov Although specific extensive studies on the systematic derivatization and SAR of this compound were not a primary focus of the initial search results, this approach is essential for fully understanding its therapeutic potential and developing optimized lead compounds based on its structure. nih.govnih.gov

Molecular Targets and Signaling Pathways

Identification of Molecular Targets of Iristectorigenin A

The biological activities of this compound stem from its ability to interact with specific molecular targets within cells. Studies utilizing network pharmacology have been employed to predict potential targets of this compound and other related compounds found in Iris tectorum nih.gov. This approach has identified a range of putative targets and interactions, suggesting a multi-target mechanism of action nih.gov. Gene set enrichment analyses and compound-disease networks have further revealed that the predicted targets are associated with proteins involved in various diseases, including cancer, cardiovascular, urogenital, and digestive system disorders nih.gov.

Interaction with Cellular Signal Transduction Pathways (e.g., Apoptosis, Angiogenesis, Inflammation)

This compound has been shown to influence several key cellular signal transduction pathways researchgate.net. At the molecular level, it can modify fundamental processes related to apoptosis (programmed cell death), angiogenesis (formation of new blood vessels), and inflammation researchgate.net. Its potential in inhibiting certain tumor cell lines suggests a role in regulating cell growth and inducing apoptosis biosynth.com. Furthermore, this compound operates by modulating biochemical pathways involved in inflammatory processes, such as those involving cyclooxygenase and lipoxygenase enzyme systems biosynth.com.

Network Pharmacology Approaches for Target Identification

Network pharmacology has proven to be a valuable tool in identifying potential pharmacological properties and targets of natural compounds like this compound nih.govmdpi.comamegroups.orgdovepress.com. This approach integrates data from various sources to construct networks illustrating the relationships between compounds, targets, pathways, and diseases mdpi.comdovepress.com. In the case of this compound and other metabolites from Iris tectorum, network pharmacology analysis has predicted a set of putative targets and interactions, offering insights into the compound's potential therapeutic effects nih.gov. This method shifts from the traditional "one drug, one target" paradigm to a more holistic "network target, multi-component" strategy, which aligns well with the complex nature of natural product mechanisms mdpi.com.

Molecular Docking Studies with Predicted Targets (e.g., Carbonic Anhydrase, mPGES-1)

Molecular docking studies are utilized to predict the binding affinity and interaction modes of a compound with its potential protein targets researchgate.netnih.govmdpi.com. For this compound and related metabolites, molecular docking has been employed to confirm interactions with predicted targets, such as carbonic anhydrase isoforms (IV, VII, and XII) nih.gov. Another study involving Iristectorigenin C, a related compound, utilized molecular docking which indicated a potential direct binding to the mPGES-1 protein researchgate.netnih.gov. mPGES-1 is an enzyme involved in the synthesis of prostaglandin (B15479496) E2, a key mediator of inflammation mdpi.comaip.orgwikipedia.org. Inhibition of mPGES-1 is considered a promising strategy for treating inflammatory diseases mdpi.comnih.gov. Carbonic anhydrases are a family of enzymes involved in various physiological processes, and some isoforms, like carbonic anhydrase IX, are considered attractive targets for cancer therapy frontiersin.orgnih.govuni-freiburg.deresearchgate.netrsc.org.

Preclinical Efficacy Models and in Vivo Studies

Animal Models for Disease Conditions

Various animal models have been employed to investigate the effects of iristectorigenin A on different disease states.

Ovalbumin (OVA)-Induced Asthmatic Murine Model

The ovalbumin (OVA)-induced asthmatic murine model is a widely used experimental system to study allergic asthma, characterized by airway inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR). In this model, mice are sensitized and subsequently challenged with OVA to induce asthmatic symptoms. nih.govcreative-biolabs.comveterinaryworld.org Studies have utilized this model to assess the protective properties of this compound against airway inflammation and mucus hypersecretion. nih.govresearchgate.net Evaluation parameters in this model typically include the assessment of lung function, inflammatory cell infiltration in lung tissue and bronchoalveolar lavage fluid (BALF), and levels of various cytokines and immunoglobulins. nih.govveterinaryworld.org

Paracetamol-Induced Hepatotoxicity Models

Paracetamol (acetaminophen) overdose is a significant cause of drug-induced liver injury. mdpi.comlitfl.com Paracetamol-induced hepatotoxicity models in animals are used to study the mechanisms of liver damage and evaluate the protective effects of potential therapeutic agents. While the search results mention paracetamol-induced hepatotoxicity models and the hepatoprotective activity of Iris spuria extract, which contains this compound, direct detailed findings specifically for this compound in a paracetamol-induced hepatotoxicity model were not extensively available in the provided snippets. chemfaces.comnih.gov However, this compound has been reported to show antioxidant hepatoprotective activity. chemfaces.com

Oxidative Stress Models

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to the progression of various diseases. frontiersin.org In vivo oxidative stress models are used to investigate the ability of compounds to mitigate oxidative damage. This compound has been suggested to assist by boosting the body's antioxidant protection against free radicals. researchgate.net While direct in vivo oxidative stress models specifically utilizing this compound were not detailed in the provided results, related compounds like irigenin (B162202) have demonstrated mitigation of UVB-induced oxidative DNA damage and enhancement of antioxidant enzyme activity by stimulating pathways like Nrf2 in in vivo ocular models. nih.gov Flavonoids, as a class that includes this compound, are known for their antioxidant capacity and role in controlling ROS accumulation. researchgate.net

Cancer Xenograft Models (if applicable)

Cancer xenograft models involve transplanting human cancer cells or tumor tissue into immunodeficient mice to study tumor growth and evaluate the efficacy of anticancer agents. nih.govmdpi.comherabiolabs.com These models are valuable for preclinical assessment of potential cancer therapies. nih.gov The provided search results indicate that this compound has been revealed to potentially diminish the risk of chronic ailments like cancer. researchgate.net One snippet also mentions "Iristectorigenin ... xenograft models at three different" researchgate.net, suggesting that iristectorigenin may have been studied in such models. However, specific detailed findings regarding this compound in cancer xenograft models were not available within the provided information.

Evaluation of Efficacy Parameters in In Vivo Models

Evaluation of specific parameters in in vivo models helps quantify the therapeutic effects of this compound.

Airway Hyperresponsiveness (AHR)

Airway hyperresponsiveness (AHR) is a hallmark feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. nih.govwilddata.cn It is a critical parameter evaluated in OVA-induced asthmatic murine models to assess the effectiveness of potential asthma therapies. nih.govcreative-biolabs.com In studies using the OVA-induced asthmatic murine model, this compound treatment resulted in improved airway hyperresponsiveness. nih.gov This improvement was mirrored by a decrease in lung resistance (Rl) and an increase in lung compliance (Cydn), indicating a reduction in airway constriction and improved lung function. nih.govresearchgate.net

Table 1: Effects of this compound on Airway Hyperresponsiveness Parameters in OVA-Induced Asthmatic Mice

| Parameter | OVA Group (Control) | This compound Group | Change Observed | Citation |

| Lung Resistance (Rl) | Elevated | Decreased | Improvement | nih.govresearchgate.net |

| Lung Compliance (Cydn) | Reduced | Increased | Improvement | nih.govresearchgate.net |

In addition to AHR, this compound treatment in the OVA model also led to other beneficial effects, including a reduced number of leukocytes in BALF, improved inflammatory cell infiltration in lung tissue, and decreased levels of certain inflammatory cytokines such as IL-4, IL-5, and IL-33 in BALF. nih.gov

Table 2: Effects of this compound on Inflammatory Markers in BALF of OVA-Induced Asthmatic Mice

| Marker | OVA Group (Control) | This compound Group | Change Observed | Citation |

| BALF Leukocytes | Elevated | Reduced | Reduction | nih.gov |

| BALF IL-4 | Elevated | Decreased | Reduction | nih.gov |

| BALF IL-5 | Elevated | Decreased | Reduction | nih.gov |

| BALF IL-33 | Elevated | Decreased | Reduction | nih.gov |

| BALF IL-13 | Elevated | No significant change | No significant change | nih.gov |

| BALF INF-γ | Elevated | No significant change | No significant change | nih.gov |

| BALF IL-9 | Elevated | No significant change | No significant change | nih.gov |

Furthermore, this compound demonstrated potential in attenuating mucus production, evidenced by mitigated immunostaining of FOXA3 and MUC5AC in the airway epithelium and decreased mRNA levels associated with goblet cell metaplasia. nih.gov A decrease in the elevated expression level of NOTCH2 in asthmatic mouse lung tissue was also observed. nih.gov

Table 3: Effects of this compound on Mucus Production and Gene Expression in OVA-Induced Asthmatic Mice

| Marker | OVA Group (Control) | This compound Group | Change Observed | Citation |

| FOXA3 Immunostaining | Elevated | Mitigated | Reduction | nih.gov |

| MUC5AC Immunostaining | Elevated | Mitigated | Reduction | nih.gov |

| Goblet cell metaplasia mRNAs | Elevated | Decreased | Reduction | nih.gov |

| NOTCH2 Expression Level | Elevated | Decreased | Reduction | nih.gov |

| NOTCH1 Expression Level | Elevated | No significant change | No significant change | nih.gov |

These findings from the OVA-induced asthmatic murine model provide strong evidence for the potential therapeutic role of this compound in ameliorating airway inflammation and mucus hypersecretion in allergic asthma. nih.govresearchgate.net

Inflammatory Markers in Biological Fluids (e.g., BALF, Serum)